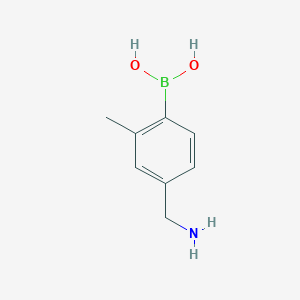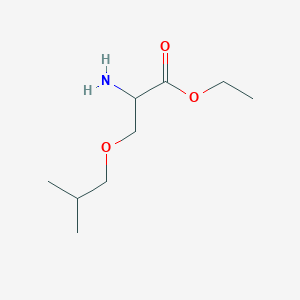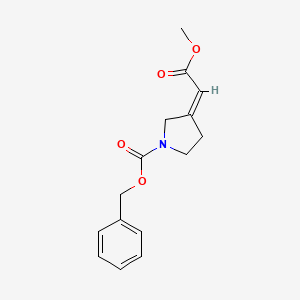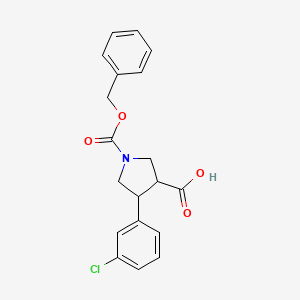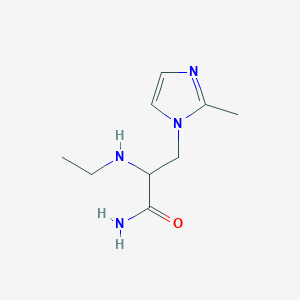![molecular formula C7H8N4O2S B13628849 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide typically involves a multi-step reaction. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate to obtain dihydroxy-heterocycle . This intermediate is then subjected to further reactions to introduce the sulfonamide group, resulting in the final compound .
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound .
Analyse Chemischer Reaktionen
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth and replication .
Vergleich Mit ähnlichen Verbindungen
2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.
Sulfonamide drugs: These compounds also contain the sulfonamide group and are known for their antibacterial properties.
The uniqueness of this compound lies in its specific combination of the pyrazolo[1,5-a]pyrimidine core with the sulfonamide group, which imparts distinct biological and chemical properties .
Eigenschaften
Molekularformel |
C7H8N4O2S |
|---|---|
Molekulargewicht |
212.23 g/mol |
IUPAC-Name |
2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C7H8N4O2S/c1-5-6(14(8,12)13)7-9-3-2-4-11(7)10-5/h2-4H,1H3,(H2,8,12,13) |
InChI-Schlüssel |
RQPZEGSUACENBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C=CC=NC2=C1S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Bromomethyl)imidazo[4,3-b][1,3]thiazole](/img/structure/B13628777.png)
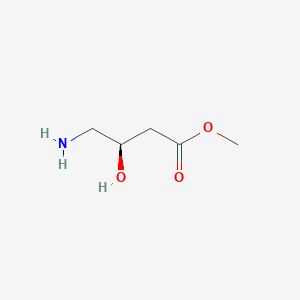
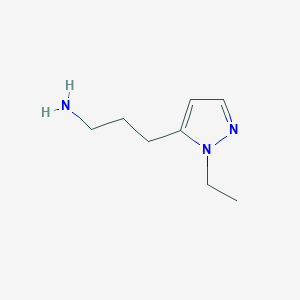
![rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)piperidine-3-carboxylicacid,trans](/img/structure/B13628806.png)
